(3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid
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Overview
Description
Boronic acids are organic compounds that contain a boron atom bonded to an oxygen atom and two hydrocarbon groups. They are known for their ability to form stable covalent bonds with sugars, which makes them valuable in the field of medicinal chemistry and biochemistry .
Synthesis Analysis
The synthesis of boronic acids often involves the reaction of organometallic compounds with borate esters. In a recent study, a rapid approach to complex boronic acids was proposed, which involves the synthesis of large libraries of boronic acid derivatives based on multiple chemistries and building blocks .Molecular Structure Analysis
The molecular structure of boronic acids is characterized by a boron atom that is capable of forming stable covalent bonds with other atoms. This property is often exploited in the synthesis of complex molecules .Chemical Reactions Analysis
Boronic acids are known to undergo a variety of chemical reactions. They can form stable covalent bonds with sugars, which is a property that has been exploited in the development of drugs and other bioactive molecules .Physical And Chemical Properties Analysis
Boronic acids have unique physical and chemical properties. They are typically solid at room temperature and are known for their stability and reactivity .Scientific Research Applications
Synthesis and Anti-Inflammatory Activity
The compound, in its various forms and derivatives, has been utilized in synthesizing other complex molecules with significant anti-inflammatory activities. For instance, different esters of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, a closely related compound, were synthesized and exhibited notable anti-inflammatory activity, akin to that exerted by indomethacin, a standard reference drug (Epifano et al., 2007).
Metabolic Effects and Gut Microbiota Interaction
In the realm of metabolism and gut microbiota interactions, 4-Hydroxy-3-methoxycinnamic acid (HMCA), another related compound, has been linked to improved metabolic conditions in diet-induced obese mice. The metabolite 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) produced by gut microbiota from HMCA showed efficacy against high-fat diet-induced weight gain and hepatic steatosis. It modulated gut microbes associated with host metabolic homeostasis, suggesting its potential role in developing functional foods and preventive medicines for metabolic disorders (Ohue‐Kitano et al., 2019).
Pharmacokinetic Profiles
The pharmacokinetic profile of 3-(4-Hydroxy-3-methoxyphenyl) propionic acid and its conjugates was studied in Sprague-Dawley rats. The study indicated that orally administered HMPA undergoes rapid metabolism and widespread tissue distribution, suggesting the compound's potential for widespread physiological effects (Abe et al., 2023).
Drug Development and Therapeutic Applications
The structure of (3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid and its derivatives are key in developing novel therapeutic agents. For instance, (S)-3-(Aminomethyl)-7-(3-hydroxypropoxy)-1-hydroxy-1,3-dihydro-2,1-benzoxaborole (GSK2251052), a boron-containing antibiotic, showed promising results in treating serious Gram-negative infections. The comprehensive pharmacokinetic analysis demonstrated the compound's high tissue distribution and metabolic pathways, providing insights into the development of new drugs (Bowers et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(hydroxymethyl)-4-methoxyphenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4/c1-13-8-3-2-7(9(11)12)4-6(8)5-10/h2-4,10-12H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQUCBSZQOPLGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)CO)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696037 |
Source
|
Record name | [3-(Hydroxymethyl)-4-methoxyphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
908142-03-0 |
Source
|
Record name | [3-(Hydroxymethyl)-4-methoxyphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Hydroxymethyl)-4-methoxyphenylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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